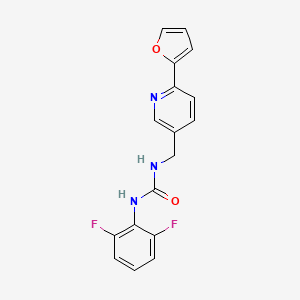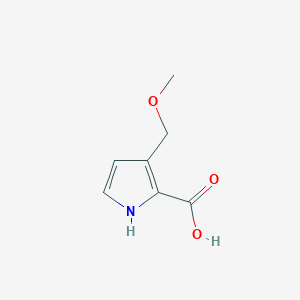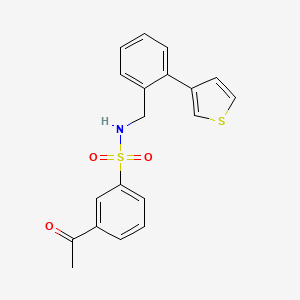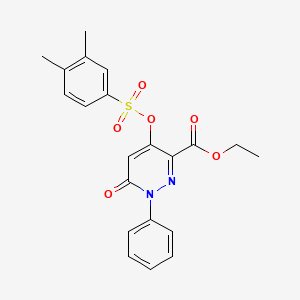![molecular formula C14H20F3N5O2S B2814246 N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide CAS No. 2097929-09-2](/img/structure/B2814246.png)
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives, such as the one you’re interested in, are often used in medicinal chemistry due to their wide range of biological activities . They can be designed and synthesized for various purposes, including anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds often involves the design of novel substituted-N-derivatives . These compounds are then evaluated for their biological activity. For example, a series of novel substituted-N-derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques such as X-ray diffraction . The structure often reveals that the common carboxamide binds in the nicotinamide C-pocket and the aliphatic portions of the inhibitors extend through the substrate channel .Aplicaciones Científicas De Investigación
Sulfonamide Compounds in Therapy and Research
Sulfonamide Antibiotics and Beyond : Sulfonamide compounds, including variations similar to the specified chemical structure, play a critical role as bacteriostatic antibiotics, offering treatment options for bacterial infections before the advent of penicillin. These compounds are also integral to several clinically used drugs across different therapeutic areas, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Moreover, sulfonamides have found applications as antiviral, anticancer agents, and in treatments for Alzheimer’s disease, showcasing their importance beyond traditional antibacterial uses (Gulcin & Taslimi, 2018).
Environmental and Health Implications
Degradation and Toxicity of Polyfluoroalkyl Chemicals : The degradation products of polyfluoroalkyl chemicals, which include sulfonamide derivatives, have raised environmental concerns due to their persistence and potential toxicity. These substances can degrade into perfluoroalkyl acids, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which are subject to regulatory actions owing to their health implications. Studies emphasize the need for understanding the environmental fate, biodegradability, and effects of these compounds to evaluate their impact accurately (Liu & Avendaño, 2013).
Advanced Synthesis and Catalysis
Synthesis of N-Heterocycles : Chiral sulfinamides, including tert-butanesulfinamide, are paramount in the stereoselective synthesis of amines and their derivatives, providing pathways to synthesize structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are pivotal for creating natural products and therapeutically relevant compounds, underscoring the significance of sulfonamide structures in medicinal chemistry (Philip et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N5O2S/c15-14(16,17)12-9-13(19-10-18-12)21-7-3-11(4-8-21)20-25(23,24)22-5-1-2-6-22/h9-11,20H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZOYHARDQUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)


![2-[2-(Mesylamino)phenyl]-1H-benzimidazole](/img/structure/B2814171.png)

![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814174.png)
![N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2814178.png)

![4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2814180.png)

![Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B2814182.png)
![7-((2-chlorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814183.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2814185.png)